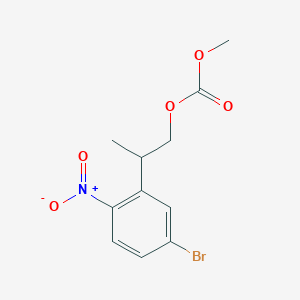
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester is a chemical compound with the molecular formula C11H12BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propyl methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The bromination and nitration of the phenyl ring are achieved through electrophilic aromatic substitution reactions using bromine and nitric acid, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid are commonly used to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines.
Major Products Formed
Reduction: Formation of 2-(5-amino-2-nitrophenyl)propyl methyl ester.
Substitution: Formation of 2-(5-hydroxy-2-nitrophenyl)propyl methyl ester or 2-(5-amino-2-nitrophenyl)propyl methyl ester.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of carbonic acid, 2-(5-bromo-2-nitrophenyl)propyl methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonic acid, 4-bromo-2-fluoro-5-nitrophenyl ethyl ester
- Propanoic acid, 2-bromo-, methyl ester
Uniqueness
The presence of both bromine and nitro groups on the phenyl ring makes it a versatile intermediate for various chemical transformations .
Eigenschaften
CAS-Nummer |
364736-17-4 |
|---|---|
Molekularformel |
C11H12BrNO5 |
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
2-(5-bromo-2-nitrophenyl)propyl methyl carbonate |
InChI |
InChI=1S/C11H12BrNO5/c1-7(6-18-11(14)17-2)9-5-8(12)3-4-10(9)13(15)16/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
RLWHWYZXEIBFBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
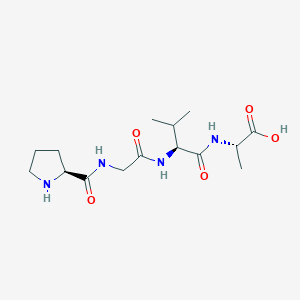
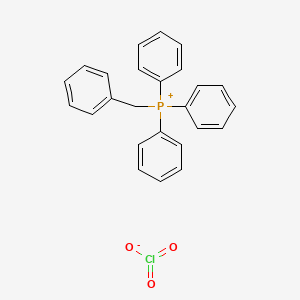
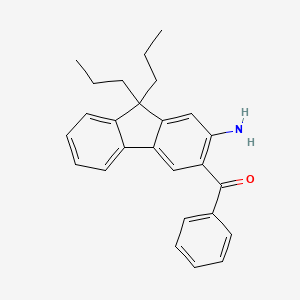
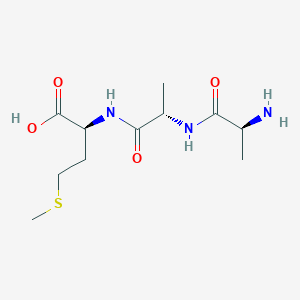
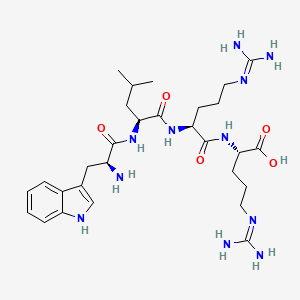
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
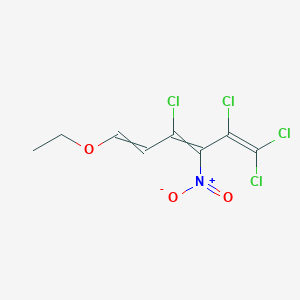
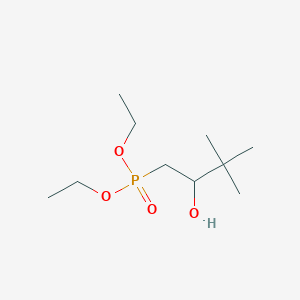
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)


